molecular formula C6H7ClN2O B12099547 2-Aminoisonicotinaldehyde hydrochloride

2-Aminoisonicotinaldehyde hydrochloride

Cat. No.: B12099547
M. Wt: 158.58 g/mol
InChI Key: NUJASNRMTLDBFO-UHFFFAOYSA-N
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Description

2-Aminoisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoisonicotinaldehyde hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinaldehyde.

    Amination: The isonicotinaldehyde undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under controlled conditions.

    Hydrochloride Formation: The resulting 2-aminoisonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Aminoisonicotinaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: 2-Aminoisonicotinic acid.

    Reduction: 2-Aminoisonicotinalcohol.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminoisonicotinaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Aminoisonicotinaldehyde hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Similar structure but lacks the aldehyde group.

    Isonicotinaldehyde: Similar structure but lacks the amino group.

    2-Amino-3-pyridinecarboxaldehyde: Similar structure with an additional functional group.

Uniqueness

2-Aminoisonicotinaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group in its structure, allowing it to participate in a diverse range of chemical reactions and making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-aminopyridine-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H6N2O.ClH/c7-6-3-5(4-9)1-2-8-6;/h1-4H,(H2,7,8);1H

InChI Key

NUJASNRMTLDBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)N.Cl

Origin of Product

United States

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